5-(1,1-Dimethylethyl)-2-hydroxy-3-[tris(1-methylethyl)silyl]benzaldehyde
CAS No.:
Cat. No.: VC19786860
Molecular Formula: C20H34O2Si
Molecular Weight: 334.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H34O2Si |
|---|---|
| Molecular Weight | 334.6 g/mol |
| IUPAC Name | 5-tert-butyl-2-hydroxy-3-tri(propan-2-yl)silylbenzaldehyde |
| Standard InChI | InChI=1S/C20H34O2Si/c1-13(2)23(14(3)4,15(5)6)18-11-17(20(7,8)9)10-16(12-21)19(18)22/h10-15,22H,1-9H3 |
| Standard InChI Key | AESHIKSBQNJABS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)[Si](C1=CC(=CC(=C1O)C=O)C(C)(C)C)(C(C)C)C(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
The molecular formula of 5-(1,1-dimethylethyl)-2-hydroxy-3-[tris(1-methylethyl)silyl]benzaldehyde is C₂₀H₃₄O₂Si, derived from its benzaldehyde backbone (C₇H₆O) and substituents:
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tert-Butyl group (C₄H₉): Introduces steric bulk at position 5.
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Hydroxyl group (OH): Provides hydrogen-bonding capability at position 2.
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Tris(isopropyl)silyl group (Si(C₃H₇)₃): Enhances lipophilicity and electron-withdrawing effects at position 3 .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 954382-24-2 |
| Molecular Formula | C₂₀H₃₄O₂Si |
| Molecular Weight | 342.57 g/mol |
| IUPAC Name | 5-(tert-Butyl)-2-hydroxy-3-[tris(propan-2-yl)silyl]benzaldehyde |
Structural Analysis
The compound’s benzene ring is functionalized at three positions:
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Position 2: A hydroxyl group that facilitates hydrogen bonding and participates in acid-base reactions.
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Position 3: A tris(isopropyl)silyl group, which significantly increases steric hindrance and alters electronic properties.
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Position 5: A tert-butyl group, further contributing to steric shielding .
The aldehyde group at position 1 is highly reactive, enabling nucleophilic additions and condensations. The tris(isopropyl)silyl group, a bulky trialkylsilyl substituent, is often employed in organic chemistry to protect hydroxyl groups or modulate reactivity .
Synthesis and Production
Synthetic Routes
While explicit details for this compound’s synthesis are scarce, analogous benzaldehyde derivatives suggest a multi-step strategy:
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Introduction of the tert-butyl group: Friedel-Crafts alkylation of 2-hydroxybenzaldehyde with tert-butyl chloride in the presence of a Lewis acid like AlCl₃.
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Silylation at position 3: Reaction of the intermediate 5-tert-butyl-2-hydroxybenzaldehyde with tris(isopropyl)silyl chloride (TIPSCI) under basic conditions (e.g., imidazole in DMF) .
Representative Reaction Scheme:
Industrial Considerations
Large-scale production would require optimization of:
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Temperature control: To prevent aldehyde oxidation.
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Purification methods: Column chromatography or crystallization to isolate the silylated product.
Physicochemical Properties
Physical State and Solubility
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State: Likely a crystalline solid at room temperature, based on analogs like 5-tert-butyl-2-hydroxy-3-nitrobenzaldehyde .
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Solubility: High solubility in nonpolar solvents (e.g., hexane, toluene) due to the silyl group; moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) .
Thermal Stability
The tris(isopropyl)silyl group enhances thermal stability compared to non-silylated analogs. Decomposition likely occurs above 200°C, with silicon-oxygen bond cleavage observed in similar compounds .
Chemical Reactivity
Aldehyde Reactivity
The aldehyde group undergoes typical reactions:
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Nucleophilic addition: With Grignard reagents or amines.
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Oxidation: Forms the corresponding carboxylic acid under strong oxidizing conditions.
Silyl Group Behavior
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Acid Sensitivity: The Si-O bond is susceptible to cleavage by protic acids, regenerating the hydroxyl group.
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Electrophilic Substitution: The silyl group directs electrophiles to meta/para positions due to its electron-donating nature .
Applications in Scientific Research
Organic Synthesis
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Protecting Group: The tris(isopropyl)silyl moiety temporarily masks hydroxyl groups during multi-step syntheses .
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Ligand Design: Potential precursor for Schiff base ligands in coordination chemistry.
Materials Science
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